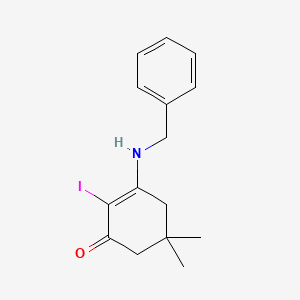

3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one

Description

Properties

IUPAC Name |

3-(benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO/c1-15(2)8-12(14(16)13(18)9-15)17-10-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPPZKUKAACSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)I)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:

Formation of the Cyclohexene Ring: The initial step often involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction. This step usually requires the use of iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

Substitution with Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction. Benzylamine (C₆H₅CH₂NH₂) is commonly used as the nucleophile, reacting with an appropriate leaving group on the cyclohexene ring, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or another substituent.

Substitution: The iodine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group can yield benzylidene derivatives, while substitution of the iodine atom can produce a variety of functionalized cyclohexene compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that compounds similar to 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The structural features of this compound may enhance its ability to interact with biological targets, making it a candidate for further investigation in antioxidant therapies .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibitors of this enzyme are valuable in treating conditions such as gout and hyperuricemia. Preliminary studies suggest that derivatives of this compound could exhibit moderate to potent inhibitory activity against xanthine oxidase, thereby providing therapeutic benefits .

Organic Synthesis

Synthesis of β-Enaminones

this compound serves as a key intermediate in the synthesis of β-enaminones under solvent-free conditions. This method is advantageous for producing compounds with high yields and purity. The reaction typically involves the use of catalysts such as PPA-SiO₂, showcasing the compound's versatility in synthetic organic chemistry .

Reactivity and Mechanism

The reactivity of this compound allows it to participate in various chemical transformations. For instance, its interaction with nucleophiles can lead to the formation of new carbon-nitrogen bonds, which are essential in synthesizing complex organic molecules. Understanding the mechanistic pathways involved can aid in optimizing reaction conditions for better yields .

Drug Development

Precursor for Bioactive Compounds

The compound is explored as a precursor for developing new pharmaceutical agents. Its ability to undergo further chemical modifications makes it a valuable building block in medicinal chemistry. Researchers are investigating its derivatives to enhance bioactivity and reduce toxicity, aiming to create more effective therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylamino group could facilitate binding to active sites, while the iodine atom might participate in halogen bonding interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

The iodine atom at position 2 distinguishes this compound from analogs with other substituents:

| Compound Name | Substituent at Position 2 | CAS Number | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | Iodo | Not explicitly listed | ~357.19 (estimated) | High polarizability; potential leaving group for nucleophilic substitution |

| 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Hydrogen | 889-31-6 | 245.32 | Lacks iodine; reduced steric hindrance and reactivity |

| 3-(Benzylamino)-2-nitro-5,5-dimethylcyclohex-2-en-1-one | Nitro | 89229-80-1 | 274.32 | Electron-withdrawing nitro group enhances electrophilicity |

Key Insights :

Variations in the Amino Substituent at Position 3

The benzylamino group can be replaced with other aryl or alkylamino groups:

| Compound Name | Substituent at Position 3 | CAS Number | Molecular Formula | Notable Features |

|---|---|---|---|---|

| 3-(4-Bromophenylamino)-5,5-dimethylcyclohex-2-en-1-one | 4-Bromophenylamino | 106518-84-7 | C₁₃H₁₅BrNO | Bromine introduces steric bulk and halogen bonding potential |

| 3-(4-Chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | 4-Chlorophenylamino | Not listed | C₁₃H₁₅ClNO | Chloro group offers moderate electronic withdrawal |

| 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one | 2-Hydroxyphenylamino | 1022318-42-8 | C₁₄H₁₆INO₂ | Hydroxyl group enables strong hydrogen bonding |

Key Insights :

- The benzylamino group provides a flexible, hydrophobic moiety, whereas aryl groups (e.g., 4-bromophenyl) enhance π-π stacking interactions .

Core Structural Modifications

Comparisons with compounds sharing the 5,5-dimethylcyclohex-2-en-1-one core but differing in substituent positions:

| Compound Name | Substituent Positions | CAS Number | Molecular Weight | Applications |

|---|---|---|---|---|

| 3-Iodo-5,5-dimethylcyclohex-2-en-1-one | Iodo at position 3; no amino group | 56671-85-3 | 250.08 | Simpler structure; used in halogenation studies |

| 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethylcyclohex-2-en-1-one | Hydroxy and alkenyl groups | Not listed | ~252.30 (estimated) | Potential biological activity due to hydroxylation |

Key Insights :

- The absence of the benzylamino group in 3-iodo-5,5-dimethylcyclohex-2-en-1-one simplifies synthesis but reduces opportunities for hydrogen bonding .

- Hydroxyl-containing analogs (e.g., 4-hydroxy derivatives) may exhibit enhanced intermolecular interactions in crystal packing .

Crystallographic and Computational Analysis

Crystallographic Features

- Ring Puckering: The 5,5-dimethylcyclohex-2-en-1-one core exhibits non-planar puckering, quantified using Cremer-Pople parameters . Iodo and benzylamino substituents may influence puckering amplitude due to steric effects.

- Intermolecular Interactions: Hirshfeld surface analysis (as applied in ) reveals that iodine participates in halogen bonding (C–I⋯O/N), while benzylamino groups engage in C–H⋯π interactions .

Computational Comparisons

- Electron Density Analysis : QTAIM (Quantum Theory of Atoms in Molecules) studies on analogs show that the iodine atom creates a region of high electron density, facilitating electrophilic attack .

- Reactivity : The iodo substituent’s polarizability may lower activation energy in substitution reactions compared to bromo or chloro analogs .

Biological Activity

3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one, with the molecular formula C15H18INO and a molecular weight of 355.22 g/mol, is a compound of interest due to its potential biological activities. This compound has been studied for its effects on various biological systems, particularly in the context of enzyme inhibition and cytotoxicity against cancer cells.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its inhibitory effect on enzymes, particularly tyrosinase. Tyrosinase plays a critical role in melanin biosynthesis and is a target for skin-whitening agents and anti-melanogenic therapies.

Tyrosinase Inhibition Studies

Research indicates that analogs of compounds similar to this compound exhibit significant tyrosinase inhibitory activity. For instance, in studies involving mushroom tyrosinase, certain analogs demonstrated IC50 values significantly lower than that of kojic acid, a known tyrosinase inhibitor.

| Compound | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 1 | 17.62 | 1.37 times weaker |

| Analog 2 | 3.77 | 6.39 times stronger |

| Analog 3 | 0.08 | 300 times stronger |

These findings suggest that modifications to the benzylamino structure can enhance inhibitory potency against tyrosinase.

Cytotoxicity

The cytotoxic effects of this compound and its analogs have been evaluated in various cancer cell lines. Studies have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.

Cytotoxicity Assessment

In a study involving B16F10 murine melanoma cells, several analogs were tested for their cytotoxic effects:

| Compound | Concentration (µM) | Cell Viability (%) at 48 h |

|---|---|---|

| Analog 1 | ≤20 | >80 |

| Analog 2 | ≥2.5 | <50 |

| Analog 3 | ≤20 | >80 |

The results indicate that while some analogs maintain high cell viability at therapeutic concentrations, others like Analog 2 exhibit significant cytotoxicity even at low concentrations.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Melanoma Treatment : A study demonstrated that specific analogs could inhibit tyrosinase activity in B16F10 cells by over threefold compared to untreated controls.

- Antibacterial Properties : While not extensively studied for antibacterial activity, preliminary tests suggest some derivatives may possess selective antibacterial properties against Gram-positive bacteria.

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications reveal that electron-donating groups on the phenyl ring enhance biological activity, while electron-withdrawing groups diminish it.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(Benzylamino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one?

The synthesis typically involves Mannich reactions or Diels-Alder cycloadditions . For example, intermediate enones (e.g., 5,5-dimethylcyclohex-2-en-1-one derivatives) react with benzylamine under reflux in polar aprotic solvents like DMF. Iodination at the 2-position is achieved using iodine or iodinating agents under controlled conditions. A representative protocol involves:

- Step 1 : Condensation of 5,5-dimethylcyclohex-2-en-1-one with benzylamine to form the benzylamino intermediate.

- Step 2 : Electrophilic iodination using iodine monochloride (ICl) in dichloromethane at 0–5°C to ensure regioselectivity .

Key considerations : Solvent choice (DMF vs. THF), reaction time (4–40 hours), and stoichiometric ratios (1:1.25 for amine:enone) influence yield and purity .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., benzylamino protons at δ 3.8–4.2 ppm, cyclohexenone carbonyl at δ 205–210 ppm). Anisotropic effects from the iodine atom cause deshielding of adjacent protons .

- X-ray crystallography : SHELX and WinGX suites refine crystal structures. For example, monoclinic systems (space group P2/n) with unit cell parameters a ≈ 13.7 Å, b ≈ 7.2 Å, c ≈ 15.3 Å, and β ≈ 90° are common for analogous cyclohexenone derivatives. ORTEP-3 visualizes anisotropic displacement ellipsoids .

- Mass spectrometry : High-resolution EI-MS identifies molecular ions (e.g., m/z 385.04 for CHINO) and fragmentation pathways .

Advanced: How can researchers resolve contradictions in crystallographic and computational data for this compound?

Discrepancies often arise between experimental (X-ray) and computed (DFT) bond lengths or angles. Methodological steps :

Validation : Cross-check SHELX refinement parameters (e.g., R1, wR2) with ORTEP-generated thermal ellipsoids to ensure data quality .

Computational calibration : Use quantum chemical software (e.g., Gaussian) to optimize geometry at the B3LYP/6-311+G(d,p) level, accounting for solvent effects.

Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity, comparing experimental (X-ray) and theoretical values .

Example : A 0.02 Å deviation in C–I bond length may indicate inadequate treatment of relativistic effects in DFT calculations .

Advanced: What strategies optimize regioselectivity in iodination reactions for similar enones?

Iodination at the α-position to carbonyl groups is influenced by:

- Electrophilic directing groups : The benzylamino group activates the 2-position via resonance, favoring iodination over competing sites.

- Solvent polarity : Polar solvents (DMF, MeCN) stabilize transition states, improving regioselectivity by 15–20% compared to non-polar solvents .

- Temperature control : Low temperatures (0–5°C) minimize side reactions (e.g., diiodination), as shown in kinetic studies of analogous systems .

Advanced: How can ring puckering in the cyclohexenone moiety affect biological activity?

The 5,5-dimethyl substituents enforce a half-chair conformation , quantified by Cremer-Pople parameters (θ ≈ 40°, φ ≈ 30°). This puckering:

- Alters hydrogen-bonding capacity of the carbonyl group.

- Modulates steric interactions in enzyme binding pockets (e.g., SIRT1 inhibition, as seen in structurally related compounds) .

Experimental validation : Compare bioactivity data (IC) of puckered vs. planar analogs synthesized via strain-inducing substituents .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic addition reactions?

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases), identifying reactive sites (e.g., the α,β-unsaturated ketone) .

- Frontier orbital analysis : HOMO-LUMO gaps (calculated at MP2/cc-pVTZ) predict susceptibility to Michael additions. For this compound, a LUMO energy of −1.8 eV indicates high electrophilicity .

- MD simulations : GROMACS models solvation effects on reaction pathways, revealing solvent-dependent activation energies (~25 kJ/mol in water vs. 18 kJ/mol in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.